Phthalic acid,3,3'-azoxydi-(8CI)
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Overview
Description
Phthalic acid, 3,3’-azoxydi-(8CI) is a chemical compound with the molecular formula C16H10N2O9 and a molecular weight of 374.26 g/mol It is known for its unique structure, which includes two phthalic acid moieties linked by an azoxy group
Preparation Methods
The synthesis of phthalic acid, 3,3’-azoxydi-(8CI) typically involves the reaction of phthalic acid derivatives with azoxy compounds under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactions in reactors, followed by purification processes such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Phthalic acid, 3,3’-azoxydi-(8CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azoxy group to other functional groups, such as amino or hydroxyl groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phthalic acid, 3,3’-azoxydi-(8CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phthalic acid, 3,3’-azoxydi-(8CI) involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Phthalic acid, 3,3’-azoxydi-(8CI) can be compared with other similar compounds, such as:
Phthalic acid: A simpler compound with similar structural features but lacking the azoxy linkage.
Azoxybenzene: Contains an azoxy group but differs in its overall structure and properties.
3,3’-Azoxybisbenzoic acid: Another compound with an azoxy linkage but different substituents on the aromatic rings.
The uniqueness of phthalic acid, 3,3’-azoxydi-(8CI) lies in its combination of phthalic acid moieties and the azoxy group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H10N2O9 |
---|---|
Molecular Weight |
374.26 g/mol |
IUPAC Name |
(2,3-dicarboxyphenyl)-(2,3-dicarboxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H10N2O9/c19-13(20)7-3-1-5-9(11(7)15(23)24)17-18(27)10-6-2-4-8(14(21)22)12(10)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
GKJNHQLDGVPDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=[N+](C2=CC=CC(=C2C(=O)O)C(=O)O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
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